1-[(2,3-Dichlorophenyl)methyl]-4-phenylpiperazine
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Overview
Description
1-[(2,3-Dichlorophenyl)methyl]-4-phenylpiperazine is a chemical compound belonging to the phenylpiperazine family. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dichlorophenyl group and a phenyl group.
Preparation Methods
The synthesis of 1-[(2,3-Dichlorophenyl)methyl]-4-phenylpiperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. After the reaction, the product is treated with an after-treatment solvent to obtain a crude product, which is then refined to achieve a purity of over 99.5% . This method is suitable for industrial production due to its high yield and low cost.
Chemical Reactions Analysis
1-[(2,3-Dichlorophenyl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Scientific Research Applications
1-[(2,3-Dichlorophenyl)methyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with serotonin and dopamine receptors.
Industry: The compound is utilized in the production of various chemical products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl]-4-phenylpiperazine involves its interaction with molecular targets such as serotonin and dopamine receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction is crucial for its pharmacological effects, particularly in the treatment of psychiatric disorders .
Comparison with Similar Compounds
1-[(2,3-Dichlorophenyl)methyl]-4-phenylpiperazine can be compared with other similar compounds in the phenylpiperazine family, such as:
2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and shares similar pharmacological properties.
3,4-Dichlorophenylpiperazine: Known for its activity as a serotonin releaser and β1-adrenergic receptor blocker.
3,5-Dichlorophenylpiperazine: Used in various chemical syntheses and has distinct biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-16-8-4-5-14(17(16)19)13-20-9-11-21(12-10-20)15-6-2-1-3-7-15/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVRTXNLYUIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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